

# A Comprehensive Technical Guide to Chugaev's Reagent for Nickel Detection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nickel dimethylglyoxime*

Cat. No.: *B1143609*

[Get Quote](#)

## An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

### Abstract

Discovered in 1905 by the Russian chemist Lev Aleksandrovich Chugaev, dimethylglyoxime (DMG), commonly known as Chugaev's reagent, remains a cornerstone in the analytical chemistry of nickel.<sup>[1]</sup> This whitepaper provides a comprehensive technical overview of the history, reaction mechanisms, and practical applications of Chugaev's reagent for the detection and quantification of nickel. It consolidates quantitative performance data, details experimental protocols for various analytical techniques, and presents visual representations of the underlying chemical processes and workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require accurate and reliable methods for nickel analysis.

### Introduction: A Historical Perspective

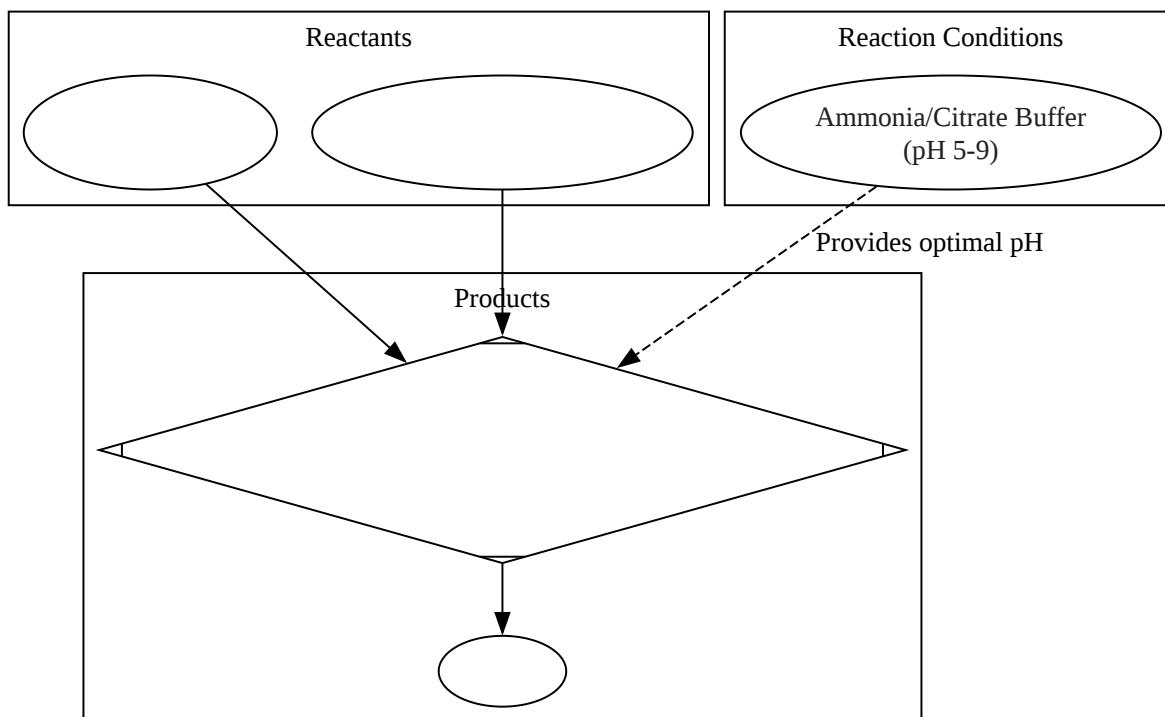
Lev Aleksandrovich Chugaev's discovery of dimethylglyoxime as a selective reagent for nickel in 1905 marked a significant milestone in analytical chemistry.<sup>[1]</sup> It was one of the first organic reagents to be used for the specific detection of a metal ion.<sup>[1]</sup> The formation of a vibrant, insoluble red precipitate upon reaction with nickel(II) ions in a slightly alkaline medium provided a highly sensitive and specific method for both qualitative and quantitative analysis.<sup>[1]</sup> This reaction's striking color change and reliability have ensured its continued use in modern analytical laboratories for over a century.<sup>[1]</sup>

The core of this analytical method lies in the formation of a stable square planar complex, bis(dimethylglyoximato)nickel(II), where two molecules of dimethylglyoxime act as bidentate ligands, coordinating with a central nickel atom.<sup>[1]</sup> This chelation reaction is highly specific to nickel in the appropriate pH range, making it a robust analytical tool.

## Chemical and Physical Properties

Dimethylglyoxime ( $C_4H_8N_2O_2$ ) is a white crystalline powder with a molar mass of 116.12 g/mol. It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol.

## Quantitative Performance Data


The analytical performance of Chugaev's reagent for nickel detection varies depending on the chosen method (gravimetric, spectrophotometric, or spot test). The following tables summarize key quantitative metrics from various studies.

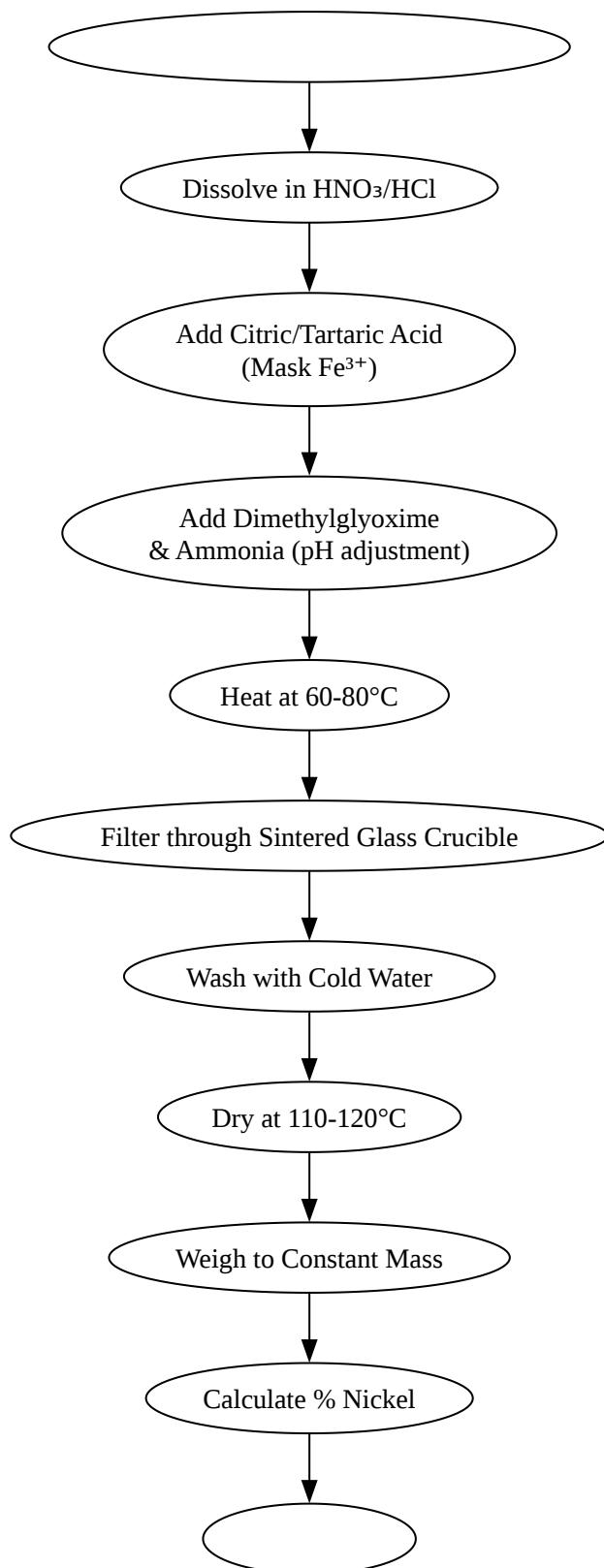
| Parameter                      | Value                                                           | Method                                                   | Reference |
|--------------------------------|-----------------------------------------------------------------|----------------------------------------------------------|-----------|
| Sensitivity                    | 59.3%                                                           | Dimethylglyoxime<br>Spot Test (DMG Test)                 | [2][3]    |
| Specificity                    | 97.5%                                                           | Dimethylglyoxime<br>Spot Test (DMG Test)                 | [2][3]    |
| Limit of Detection<br>(LOD)    | 1 ppm                                                           | Attenuated Total-<br>Reflection Infrared<br>Spectroscopy | [4]       |
| Limit of Detection<br>(LOD)    | $20.0 \mu\text{g L}^{-1}$                                       | Resonance Light<br>Scattering Sensor                     | [5]       |
| Limit of Quantitation<br>(LOQ) | $60.0 \mu\text{g L}^{-1}$                                       | Resonance Light<br>Scattering Sensor                     | [5]       |
| Apparent Molar<br>Absorptivity | $5.42 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ at 445 nm | Flotation-<br>Spectrophotometric<br>Method               | [6]       |
| Linear Range                   | 50.0–200.0 $\mu\text{g L}^{-1}$                                 | Resonance Light<br>Scattering Sensor                     | [5]       |

## Reaction Mechanism and Signaling Pathway

The reaction between nickel(II) ions and dimethylglyoxime is a classic example of chelation. In a slightly ammoniacal solution (pH 5-9), two molecules of dimethylglyoxime ( $\text{dmgH}_2$ ) each lose a proton and coordinate to the nickel(II) ion through their nitrogen atoms.<sup>[7][8]</sup> This results in the formation of the insoluble, bright red bis(dimethylglyoximato)nickel(II) complex,  $\text{Ni}(\text{dmgH})_2$ .

For the spectrophotometric determination of nickel, an oxidizing agent such as bromine water is added in an alkaline medium.<sup>[9]</sup> This leads to the formation of a soluble, red-colored complex where nickel is believed to be in a higher oxidation state (Ni(IV)).<sup>[9]</sup>

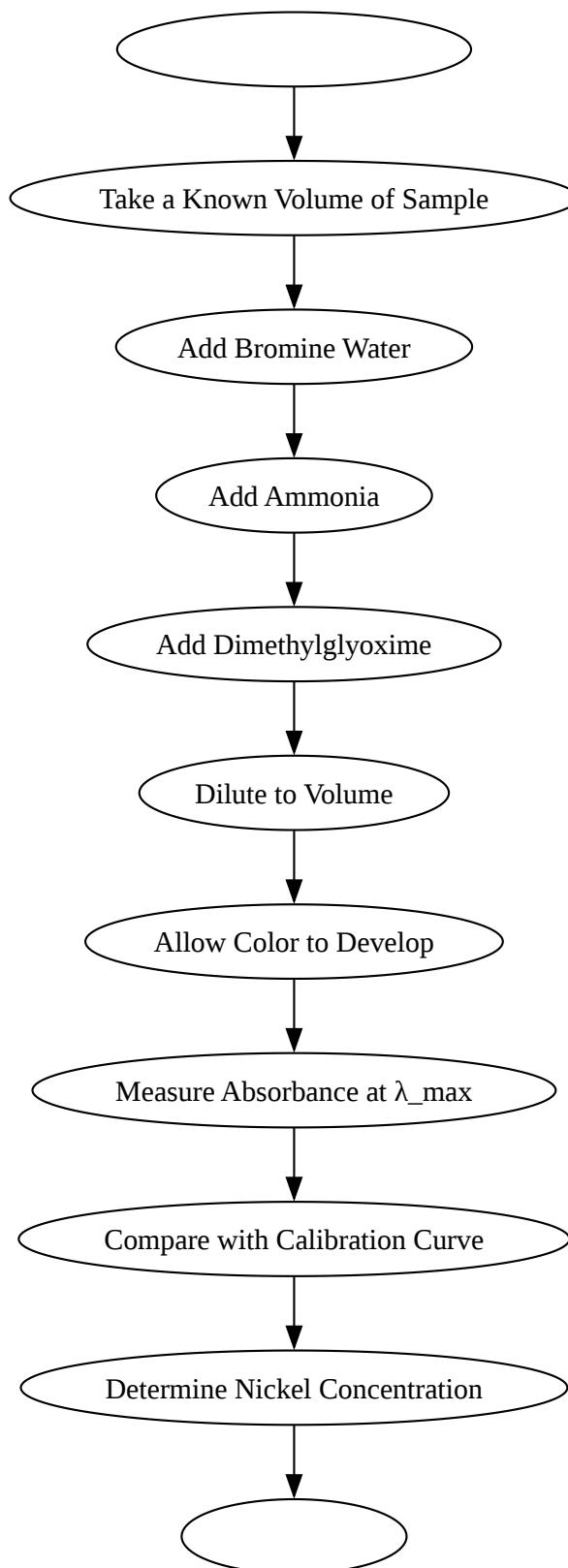



[Click to download full resolution via product page](#)

## Experimental Protocols

# Gravimetric Determination of Nickel in a Nickel-Steel Alloy

This protocol is adapted from established gravimetric analysis procedures.[\[10\]](#)


1. Sample Dissolution: a. Accurately weigh approximately 1 g of the nickel-steel alloy and transfer it to a 400 mL beaker. b. In a fume hood, carefully add 20 mL of 1:1 nitric acid. c. Gently heat the beaker on a hot plate until the alloy dissolves. d. Add 10 mL of concentrated hydrochloric acid and continue heating to dissolve any remaining solids.
2. Interference Removal: a. Dilute the solution to about 200 mL with distilled water. b. Add 5 g of citric or tartaric acid to complex any iron(III) ions present and prevent their precipitation.[\[8\]](#) [\[10\]](#)
3. Precipitation of Nickel Dimethylglyoximate: a. Heat the solution to 60-80°C. b. Add a 1% alcoholic solution of dimethylglyoxime in slight excess. A general rule is to add 20 mL of the reagent for every 0.1 g of nickel expected. c. Slowly add dilute ammonia solution dropwise with constant stirring until the solution is slightly alkaline (a faint odor of ammonia should be present). A red precipitate of  $\text{Ni}(\text{dmgH})_2$  will form. d. Digest the precipitate by keeping the solution hot (60-80°C) for about 30-60 minutes to encourage the formation of larger, more easily filterable crystals.
4. Filtration and Washing: a. Allow the solution to cool to room temperature. b. Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity. c. Wash the precipitate with cold distilled water until the washings are free of chloride ions (test with silver nitrate solution).
5. Drying and Weighing: a. Dry the crucible and precipitate in an oven at 110-120°C for 1-2 hours. b. Cool the crucible in a desiccator to room temperature. c. Weigh the crucible containing the dry precipitate. d. Repeat the drying and weighing steps until a constant weight is achieved.
6. Calculation: The weight of nickel is calculated using the following formula: Weight of Ni = Weight of  $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$  × (Molar Mass of Ni / Molar Mass of  $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$ )

[Click to download full resolution via product page](#)

## Spectrophotometric Determination of Nickel in Water

This protocol is based on the colorimetric reaction of nickel with dimethylglyoxime in the presence of an oxidizing agent.[\[9\]](#)

1. Reagent Preparation: a. Standard Nickel Solution (10 ppm): Dissolve a precisely weighed amount of pure nickel metal or a nickel salt in dilute acid and dilute to a known volume. b. 1% Dimethylglyoxime Solution: Dissolve 1 g of dimethylglyoxime in 100 mL of 95% ethanol. c. Saturated Bromine Water: Add liquid bromine to distilled water in a stoppered bottle until a small amount of undissolved bromine remains at the bottom. d. Concentrated Ammonia Solution.
2. Preparation of Calibration Curve: a. Pipette a series of standard nickel solutions (e.g., 0, 1, 2, 5, 10 ppm) into separate 50 mL volumetric flasks. b. To each flask, add 5 mL of saturated bromine water and mix well. c. Add concentrated ammonia solution dropwise until the bromine color disappears, then add 2 mL in excess. d. Add 1 mL of the 1% dimethylglyoxime solution to each flask. e. Dilute to the 50 mL mark with distilled water and mix thoroughly. f. Allow the color to develop for 10 minutes. g. Measure the absorbance of each solution at the wavelength of maximum absorbance (around 445 nm) using a spectrophotometer, with the 0 ppm solution as the blank. h. Plot a calibration curve of absorbance versus nickel concentration.
3. Analysis of Water Sample: a. Take a known volume of the water sample and transfer it to a 50 mL volumetric flask. b. Follow steps 2b to 2g as for the standard solutions. c. Determine the nickel concentration in the sample from the calibration curve.

[Click to download full resolution via product page](#)

## Interferences and Mitigation

While the reaction of dimethylglyoxime with nickel is highly selective, some ions can interfere under certain conditions.

- Copper(II): Can form a soluble, brownish complex with dimethylglyoxime in ammoniacal solution. This interference can be minimized by adding sufficient excess of the reagent.
- Cobalt(II): Forms a soluble, brown-colored complex with dimethylglyoxime.[\[7\]](#)
- Iron(II) and Iron(III): Can precipitate as hydroxides in the alkaline medium used for nickel precipitation. This is typically prevented by the addition of a complexing agent like tartaric or citric acid, which keeps the iron ions in solution.[\[8\]](#)[\[10\]](#)
- Gold(III) and Dichromate: Can interfere due to their intense colors in solution.[\[11\]](#)

## Conclusion

Chugaev's reagent has stood the test of time as a reliable and effective tool for the detection and quantification of nickel. Its high specificity, coupled with the distinct color of the resulting nickel complex, makes it suitable for a range of analytical applications, from simple qualitative spot tests to precise gravimetric and spectrophotometric determinations. While newer, more sophisticated instrumental techniques for elemental analysis exist, the simplicity, cost-effectiveness, and accuracy of methods employing dimethylglyoxime ensure its continued relevance in modern chemical analysis. This guide provides the necessary technical details for researchers and scientists to effectively utilize this classic reagent in their work.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]

- 2. Sensitivity and specificity of the nickel spot (dimethylglyoxime) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Detection of Ni<sup>2+</sup> by a dimethylglyoxime probe using attenuated total-reflection infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. people.bu.edu [people.bu.edu]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. goldrefiningforum.com [goldrefiningforum.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Chugaev's Reagent for Nickel Detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143609#history-of-chugaev-s-reagent-for-nickel-detection]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)